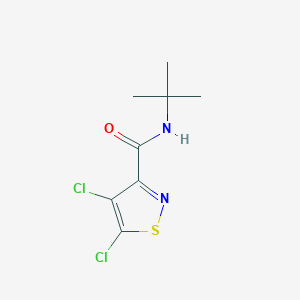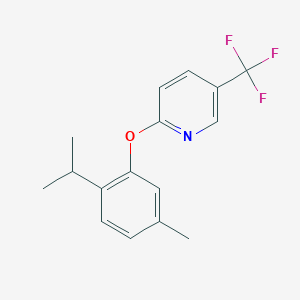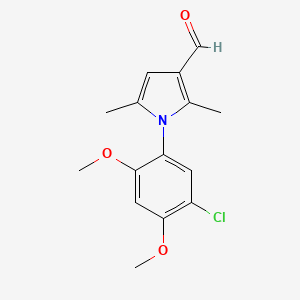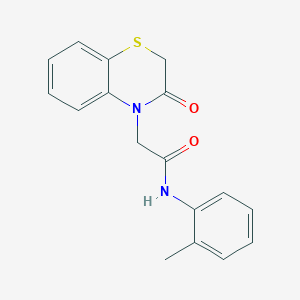
3-nitrobenzyl N-(phenylacetyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitrobenzyl N-(phenylacetyl)glycinate, commonly known as NBPG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of photoactivatable compounds, which can be activated by light to release biologically active molecules.
科学的研究の応用
NBPG has been widely used in scientific research as a photoactivatable molecule. When exposed to light of a specific wavelength, NBPG releases glycine, which can then interact with biological molecules. This property makes NBPG a valuable tool for studying biological processes with high temporal and spatial resolution.
作用機序
The mechanism of action of NBPG involves the release of glycine upon exposure to light. The released glycine can then interact with biological molecules such as receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, which can be studied using various techniques such as electrophysiology or imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBPG depend on the specific biological system being studied. However, some general effects of NBPG include changes in cellular signaling pathways, alterations in membrane potential, and modulation of synaptic transmission. These effects can be studied using various techniques such as patch-clamp electrophysiology or calcium imaging.
実験室実験の利点と制限
One advantage of using NBPG in lab experiments is its ability to provide high temporal and spatial resolution. This allows for the study of biological processes with high precision. Additionally, NBPG can be used in a variety of biological systems, including neurons and other cells. However, one limitation of NBPG is its potential toxicity, which can affect the viability of cells or tissues being studied. Additionally, the use of NBPG requires specialized equipment and expertise, which can limit its accessibility to some researchers.
将来の方向性
There are several future directions for research involving NBPG. One direction is the development of more efficient synthesis methods for NBPG, which can increase its accessibility to researchers. Additionally, there is potential for the development of new photoactivatable compounds with different chemical properties or release mechanisms. Finally, the use of NBPG in combination with other techniques such as optogenetics or chemogenetics can provide new insights into biological processes.
合成法
The synthesis of NBPG involves the condensation of 3-nitrobenzyl chloride with N-(phenylacetyl)glycine in the presence of a base such as triethylamine. The resulting product is a white powder that can be purified by recrystallization. The chemical structure of NBPG is shown in Figure 1.
特性
IUPAC Name |
(3-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(10-13-5-2-1-3-6-13)18-11-17(21)24-12-14-7-4-8-15(9-14)19(22)23/h1-9H,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUXYDLFRZWPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)

![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)

![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)
